Dihydroniloticin

Übersicht

Beschreibung

Dihydroniloticin is an intermediate in azadirachtin biosynthesis, a limonoid from the neem tree known for its pest control performance. Its pharmaceutical activities have been studied but remain largely unverified due to limited availability. The recent advancement in metabolic engineering has enabled the production of dihydroniloticin using novel CYP450 enzymes from the neem tree in yeast (Saccharomyces cerevisiae), highlighting its significance in both agricultural and potential pharmaceutical applications (Hou et al., 2022).

Synthesis Analysis

Dihydroniloticin, while not directly synthesized in the referenced studies, has parallels in the synthesis methods for related dihydronaphtho[1,2-b]furans and dihydronaphthalenes. These methods involve ceric ammonium nitrate-catalyzed formal cycloaddition and organocatalytic enantio- and diastereoselective synthesis, respectively (Xia & Lee, 2013); (Qian et al., 2015). These methodologies offer insights into potential synthesis routes for dihydroniloticin and related compounds.

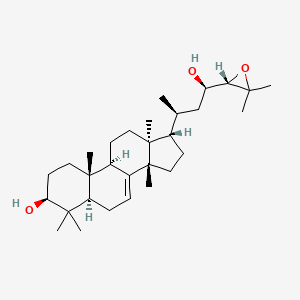

Molecular Structure Analysis

The structure of dihydroniloticin and related compounds can be inferred from studies on dihydronaphthoquinones and dihydronaphthofurans, where Rhodium-catalyzed cycloaddition reactions play a critical role in their formation (Kitamura et al., 2013). These reactions and the resulting molecular structures are crucial for understanding the chemical properties and reactivity of dihydroniloticin.

Chemical Reactions and Properties

The chemical reactions and properties of dihydroniloticin are analogous to those of related dihydronaphthalenes and dihydronaphthofurans, where cycloaddition reactions and stereoselective syntheses are prevalent. For example, the stereoselective synthesis of trans-dihydronarciclasine demonstrates the chemical reactivity and potential for creating biologically active compounds through meticulous chemical manipulation (Varró et al., 2016).

Physical Properties Analysis

While direct information on the physical properties of dihydroniloticin is not available from the referenced studies, the synthesis and characterization of similar compounds provide a basis for understanding its likely physical properties, such as solubility, melting point, and stability, which are crucial for its application in both research and potential industrial production.

Chemical Properties Analysis

The chemical properties of dihydroniloticin, including reactivity, functional group transformations, and stability, can be inferred from the synthesis and reactions of structurally related compounds. The use of dihydronaphthyl-based [60]fullerene bisadducts in solar cells illustrates the innovative application of dihydronaphthalene derivatives, suggesting potential avenues for the application of dihydroniloticin in material science and organic electronics (Meng et al., 2012).

Wissenschaftliche Forschungsanwendungen

Metabolic Engineering for Dihydroniloticin Production : A study by Hou et al. (2022) reported on the metabolic engineering of Saccharomyces cerevisiae for de novo Dihydroniloticin production. This research identified AiCYP71CD2 as a key enzyme in azadirachtin biosynthesis, which catalyzes the transformation of tirucalla-7,24-dien-3β-ol into Dihydroniloticin. This advancement provides an alternative source for Dihydroniloticin production, which was previously limited in supply (Hou et al., 2022).

Cytotoxicity of Dihydronitidine : Another study focused on dihydronitidine, a compound related to Dihydroniloticin, derived from Toddalia asiatica Lam. This study demonstrated that dihydronitidine exhibits specific cytotoxicity to human lung adenocarcinoma (A549) cells and induces apoptotic cell death. This finding highlights the potential of Dihydroniloticin-related compounds in cancer treatment (Iwasaki et al., 2006).

Chemical Constituents from Phellodendron chinense : A study by Yan et al. (2009) investigated the chemical constituents of Phellodendron chinense, leading to the isolation of compounds including Dihydroniloticin. This research contributes to understanding the chemical diversity and potential pharmacological properties of compounds found in Phellodendron chinense, including Dihydroniloticin (Yan et al., 2009).

Cytotoxic Triterpenes from Eurycoma longifolia : Itokawa et al. (1992) isolated new cytotoxic triterpenes, including Dihydroniloticin, from Eurycoma longifolia. This study revealed potent cytotoxic activity of these compounds against cancer cells, indicating the potential therapeutic applications of Dihydroniloticin in cancer treatment (Itokawa et al., 1992).

Safety and Hazards

When handling Dihydroniloticin, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The future directions for Dihydroniloticin research could involve further exploration of its pharmaceutical activities, which have been reported but not validated due to limited supply . Additionally, the production of Dihydroniloticin could be optimized further by improving the catalytic efficiency of AiCYP71CD2 in yeast .

Wirkmechanismus

Target of Action

Dihydroniloticin, a natural tirucallane-type triterpene , has been found to interact with several key targets, including AKT1 , TNF , IL6 , TP53 , VEGFA , IL1B , and CTNNB1 . These targets play crucial roles in various cellular processes, including cell proliferation, inflammation, and apoptosis.

Mode of Action

The mode of action of Dihydroniloticin involves its interaction with these targets. Molecular docking studies have shown that Dihydroniloticin has a strong affinity for these targets . This interaction can lead to changes in the activity of these targets, thereby affecting the cellular processes they are involved in.

Biochemical Pathways

Dihydroniloticin affects several biochemical pathways, including the PI3K–Akt , TNF , and HIF-1 signaling pathways . These pathways are involved in a variety of biological processes, including cell survival, inflammation, and hypoxia response. By interacting with its targets, Dihydroniloticin can influence these pathways and their downstream effects.

Eigenschaften

IUPAC Name |

(3S,5R,9R,10R,13S,14S,17S)-17-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-25,31-32H,10-17H2,1-8H3/t18-,19-,20-,22+,23-,24-,25-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTABACRBSGXGK-ZAVAKTSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H]([C@H]1C(O1)(C)C)O)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydroniloticin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methyl-1-benzofuran-2-yl)-6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/no-structure.png)